molecular formula C17H19N3O3S B11310761 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11310761
M. Wt: 345.4 g/mol
InChI Key: PVXLPLZHJBMHGV-UHFFFAOYSA-N
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Description

5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of amino, benzyl, thiazolyl, and pyrrolone moieties in its structure suggests that it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Thiazole Ring: The synthesis begins with the preparation of the 4-methyl-1,3-thiazole-2-yl moiety. This can be achieved by reacting 4-methylthiosemicarbazide with α-haloketones under basic conditions.

    Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and an appropriate nucleophile.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving the thiazole and benzyl intermediates. This step may require the use of a strong base and elevated temperatures.

    Amination: Finally, the amino group can be introduced through a reductive amination reaction using an appropriate amine source and reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the thiazole and pyrrolone rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and thiazole moieties. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Oxidized derivatives such as nitro and hydroxyl compounds.

    Reduction: Reduced derivatives with altered ring structures.

    Substitution: Substituted derivatives with halogen, nitro, or sulfonyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s functional groups may impart interesting properties to materials, such as conductivity or fluorescence, making it useful in the development of new materials for electronics or photonics.

Mechanism of Action

The mechanism of action of 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The compound’s functional groups could facilitate binding to these targets, leading to inhibition or activation of biological pathways. For example, the amino group could form hydrogen bonds, while the benzyl and thiazole rings could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-thione
  • 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in its applications.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C17H19N3O3S/c1-10-9-24-17(19-10)15-12(21)8-20(16(15)18)7-11-4-5-13(22-2)14(6-11)23-3/h4-6,9,18,21H,7-8H2,1-3H3

InChI Key

PVXLPLZHJBMHGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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